5-(isobutoxymethyl)-1-methyl-1H-pyrazole
Description
5-(Isobutoxymethyl)-1-methyl-1H-pyrazole is a pyrazole derivative characterized by a methyl group at the N1 position and an isobutoxymethyl substituent at the C5 position. This compound has been explored in pharmaceutical and material sciences due to its structural versatility. Its isobutoxymethyl group contributes to lipophilicity, influencing solubility and biological interactions, while the methyl group at N1 stabilizes the pyrazole ring against metabolic degradation.
Properties
IUPAC Name |
1-methyl-5-(2-methylpropoxymethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-8(2)6-12-7-9-4-5-10-11(9)3/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUSNXAGRGOEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC=NN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 1-methyl-1H-pyrazole with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-(isobutoxymethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of pyrazole carboxylic acids or ketones.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-(isobutoxymethyl)-1-methyl-1H-pyrazole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of enzymes involved in pyrazole metabolism.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its ability to interact with biological targets makes it a valuable scaffold for the synthesis of pharmacologically active molecules.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(isobutoxymethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in metabolic pathways or cellular processes, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
Comparison :
- The target compound’s synthesis remains less documented, whereas DHODH inhibitors () and dihydrofuranone derivatives () employ optimized protocols with moderate-to-high yields.
Physicochemical Properties and LogP Analysis
Lipophilicity (logP) and molecular weight critically influence bioavailability:
*Estimated based on structural analogs.
Key Insight : The isobutoxymethyl group balances lipophilicity, making the target compound more membrane-permeable than polar analogs (e.g., isocyanate derivatives) .
Stability and Reactivity Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
